molecular formula C5H7FO3 B8429561 4-Fluoromethyl-4-hydroxy-dihydro-furan-2-one

4-Fluoromethyl-4-hydroxy-dihydro-furan-2-one

Cat. No.: B8429561
M. Wt: 134.11 g/mol
InChI Key: YZOSQHVTTLFXDC-UHFFFAOYSA-N
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Description

4-Fluoromethyl-4-hydroxy-dihydro-furan-2-one is a useful research compound. Its molecular formula is C5H7FO3 and its molecular weight is 134.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H7FO3

Molecular Weight

134.11 g/mol

IUPAC Name

4-(fluoromethyl)-4-hydroxyoxolan-2-one

InChI

InChI=1S/C5H7FO3/c6-2-5(8)1-4(7)9-3-5/h8H,1-3H2

InChI Key

YZOSQHVTTLFXDC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCC1(CF)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 17.47 g crude 3-tert-butoxymethyl-4-fluoro-3-hydroxybutyric acid tert-butyl ester (from 64.85 mmol 1-tert-butoxy-3-fluoro-propan-2-one) in 20 mL trifluoroacetic acid was stirred at 40° C. for 30 min. The resulting brown solution was evaporated and the residue subjected to bulb-to-bulb distillation at 150-160° C./0.4 mbar to provide 8.40 g (96.6% from 1-tert-butoxy-3-fluoro-propan-2-one) 4-fluoromethyl-4-hydroxy-dihydro-furan-2-one as yellow oil. 1H-NMR (CDCl3, 300 MHz): 4.46 (d, J=47, CH2F); 4.33 (AB with fine structure, J=10 and 2, —CH2—O); 3.33 (s br, OH); 2.70 (AB with fine structure, J=18, —CH2—C(O)).
Name
3-tert-butoxymethyl-4-fluoro-3-hydroxybutyric acid tert-butyl ester
Quantity
17.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 750 mL 4-necked sulfonation flask equipped with magnetic stirring bar, thermometer and an argon in/outlet, was charged with 16.87 g (166.7 mmol) diisopropylamine and 100 mL tetrahydrofuran. The solution was cooled to −74° C. and 100 mL butyllithium 1.6M in hexane were added leading to a raise of the internal temperature to −55° C. The light-yellow solution was stirred at −50° C. to −10° C. for 30 min (ice/ethanol cooling bath), then re-cooled to −74° C. and 19.36 g (166.7 mmol) tert-butyl acetate were added dropwise. The slightly turbid solution was stirred at −20° C. for 30 min, then re-cooled to −74° C. and 22.23 g (150 mmol) crude 1-tert-butoxy-3-fluoro-propan-2-one were added dropwise within 15 min. The acetone/CO2 bath was replaced by an ice/water bath and the reaction mixture was stirred at ca. −10° C. for 45 min. After re-cooling to −75° C. 52.5 g (508.5 mmol) sulfuric acid 95% were added drop by drop within 15 min. The resulting two-phase mixture was allowed to attain RT (45 min) and then heated under reflux for 2 h (oil bath temperature 80° C., internal temperature 54-61° C., strong gas evolution). After cooling to RT the mixture was treated with sodium chloride solution 10% (50 mL), the phases were separated and the aqueous layer was extracted with ethyl acetate (5×150 mL). The combined organic phases were washed with sat. sodium bicarbonate solution (2×50 mL) and brine (2×50 mL), dried over magnesium sulfate, filtered and evaporated (40° C./15 mbar) to provide 15.78 g of crude 4-fluoromethyl-4-hydroxy-dihydro-furan-2-one as yellow-brown oil. This material contained 2% acetic acid by 1H-NMR. From the combined aqueous layers an additional 1.38 g of crude 4-fluoromethyl-4-hydroxy-dihydro-furan-2-one were obtained by further extraction with ethyl acetate (2×150 mL) followed by further work-up as described above; combined yield 17.16 g (85.3%) of crude 4-fluoromethyl-4-hydroxy-dihydro-furan-2-one.
Quantity
16.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.36 g
Type
reactant
Reaction Step Four
Quantity
22.23 g
Type
reactant
Reaction Step Five
Name
acetone CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
52.5 g
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
reactant
Reaction Step Eight

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